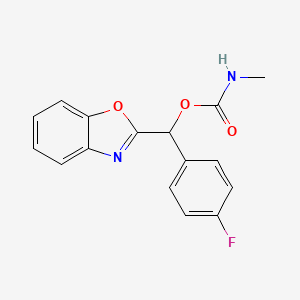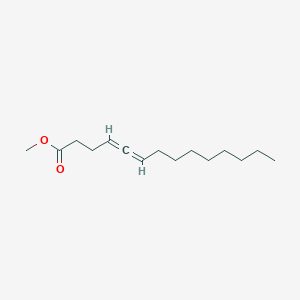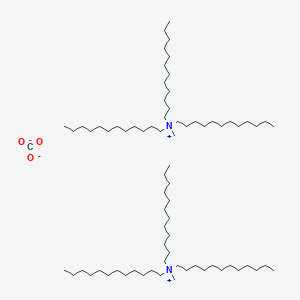
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a phloroglucinol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phloroglucinol and 3,4-dihydroxyphenylpropanoic acid.
Condensation Reaction: The key step involves a condensation reaction between phloroglucinol and 3,4-dihydroxyphenylpropanoic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in deoxygenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
Applications De Recherche Scientifique
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylpropanoic Acid: A structurally similar compound with antioxidant properties.
Phloroglucinol: The core structure of the compound, known for its use in organic synthesis and medicinal chemistry.
Dihydroxyphenylacetic Acid: Another related compound with similar biological activities.
Uniqueness
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is unique due to its combination of a phloroglucinol core with a 3,4-dihydroxyphenylpropyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
| 111397-00-3 | |
Formule moléculaire |
C15H16O6 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
2-[(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2/t9-/m0/s1 |
Clé InChI |
OFUFTNROAPAIQL-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](CC2=C(C=C(C=C2O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)

![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)


